molecular formula C19H17ClN2O4 B1680411 Quizalofop-ethyl CAS No. 76578-14-8

Quizalofop-ethyl

Cat. No.: B1680411
CAS No.: 76578-14-8
M. Wt: 372.8 g/mol
InChI Key: OSUHJPCHFDQAIT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Quizalofop-ethyl primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in fatty acid synthesis, catalyzing the first committed step in the process . This enzyme is found in grass family (gramineous) plants, making them susceptible to the herbicidal action of this compound .

Mode of Action

This compound is a systemic herbicide that is absorbed through the treated foliage and reaches the meristem tissue within 24 hours . It is hydrolyzed in the plant to Quizalofop-P (acid form of Quizalofop-P-ethyl), which inhibits the ACCase enzyme . This inhibition blocks the production of phospholipids used in building new membranes required for cell growth . As a result, the growth of the plant ceases soon after application .

Biochemical Pathways

The inhibition of ACCase by Quizalofop-P disrupts the fatty acid synthesis pathway . This disruption blocks the production of phospholipids, which are essential components of cell membranes . As a result, the plant’s ability to produce new cells and grow is severely hindered .

Pharmacokinetics

This compound is absorbed by leaves and shoots, and is principally translocated in the symplasm (including the phloem) . It accumulates in meristematic regions of the shoot and root, although the rate of translocation is slow . The compound is hydrolyzed in the plant to its active form, Quizalofop-P .

Result of Action

The inhibition of ACCase leads to cessation of growth in the plant, with young and actively growing tissues affected first . Leaf chlorosis and eventually necrosis develop 1-3 weeks after application . Leaf sheaths become brown and mushy at and just above their point of attachment to the node . Older leaves often turn purple, orange, or red before becoming necrotic .

Action Environment

This compound selectively controls only grass weeds from other plants . This selectivity makes this compound an effective herbicide for the control of grassy weeds around soybeans, beets, cotton, sunflowers, and other broadleaf crops .

Biochemical Analysis

Biochemical Properties

Quizalofop-ethyl interacts with the enzyme acetyl CoA carboxylase, inhibiting its function and thus disrupting fatty acid biosynthesis . A novel this compound hydrolase esterase-encoding gene, qpeH, has been identified in Pseudomonas sp., which is involved in the degradation of this compound . The recombinant QpeH enzyme shows specific activity towards this compound .

Cellular Effects

The widespread use of this compound has led to detrimental effects on the environment . Several publications have reported that this compound and its metabolites have reproductive, genetic, and liver toxicity .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme acetyl CoA carboxylase . This enzyme is crucial for fatty acid biosynthesis. By inhibiting this enzyme, this compound disrupts the normal biochemical processes within the plant cells .

Temporal Effects in Laboratory Settings

The soil dissipation rate of this compound is fast, with a half-life ranging from 0.45 to 0.71 days . No herbicide residues were detected below the 10-cm soil layer .

Dosage Effects in Animal Models

The risk assessment of this compound in animals has been conducted, considering the acceptable daily intake (ADI) value set for this compound

Metabolic Pathways

This compound is rapidly metabolized to 2-4- (6-chloroquinoxalin-2-yloxy)phenoxypropanoic acid (Quizalofop) in the foliage of plants . This metabolic pathway is similar in both soybean and cotton plants .

Transport and Distribution

This compound is absorbed and transported throughout the plant via the roots and leaf surface . It is translocated throughout the plant via the xylem and phloem, from the treated foliage to the root system, and accumulates in the meristematic tissue .

Preparation Methods

The synthesis of Quizalofop-ethyl involves several steps. One common method includes the monomolecular substitution reaction of L-ethyl lactate and paratoluensulfonyl chloride in an organic solvent. This is followed by a bimolecular substitution reaction with 6-chloro-2-(4-hydroxyphenoxyl) quinoxaline to produce the desired product . The industrial production of this compound ensures high optical purity and stability, with yields greater than 92 percent .

Properties

IUPAC Name

ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
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InChI

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3
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InChI Key

OSUHJPCHFDQAIT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
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Molecular Formula

C19H17ClN2O4
Record name QUIZALOFOP-ETHYL
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DSSTOX Substance ID

DTXSID9023889
Record name Quizalofop-ethyl
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Molecular Weight

372.8 g/mol
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Physical Description

Quizalofop-ethyl appears as white crystals. Insoluble in water. Used as an herbicide., White solid; [Merck Index] Colorless solid; [HSDB]
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Boiling Point

220 °C @ 0.2 mm Hg
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Solubility

In benzene 290, xylene 120, acetone 111, ethanol 9, hexane 2.6 (all in g/l, at 20 °C), In water, 0.3 mg/l @ 20 °C
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Density

1.35 @ 20 °C
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Vapor Pressure

0.00000001 [mmHg], 6.49X10-9 mm Hg @ 20 °C
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Color/Form

Colorless crystals

CAS No.

76578-14-8
Record name QUIZALOFOP-ETHYL
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Record name Quizalofop-ethyl
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Record name Quizalofop-ethyl [ISO]
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Record name Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester
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Melting Point

91.7-92.1 °C
Record name QUIZALOFOP-ETHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Quizalofop-ethyl?

A1: this compound itself is a proherbicide, meaning it requires metabolic activation to exert its herbicidal effect. It is rapidly metabolized into Quizalofop, which acts as a potent inhibitor of Acetyl-CoA Carboxylase (ACCase) [, , ].

Q2: How does ACCase inhibition affect plants?

A2: ACCase is a key enzyme in the first committed step of fatty acid biosynthesis in plants. Inhibiting this enzyme disrupts the production of lipids, which are essential components of cell membranes and other vital plant structures. This ultimately leads to the death of susceptible plants [, , ].

Q3: Why is this compound considered a selective herbicide?

A3: this compound primarily targets the ACCase enzyme found in grasses (graminaceous plants). Broadleaf plants possess a different form of ACCase that is less sensitive to this herbicide, contributing to its selectivity [, ].

Q4: How does this compound move within the plant?

A4: Following foliar application, this compound is readily absorbed by leaves and translocated through the phloem to meristematic tissues, where active growth occurs. Its movement is predominantly basipetal, meaning it moves from the point of application towards the roots [].

Q5: What are some observed effects of this compound on susceptible plants?

A5: Treatment with this compound leads to various symptoms of injury in susceptible plants, including necrosis of meristematic tissues, chlorosis (yellowing of leaves), and stunted growth. The specific symptoms and their severity depend on factors such as plant species, herbicide dose, and environmental conditions [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H17ClN2O4, and its molecular weight is 384.8 g/mol [].

Q7: How stable is this compound in the environment?

A7: this compound degrades relatively rapidly in soil, with a half-life ranging from 11 to 21 days, depending on factors such as soil pH and temperature [, , ].

Q8: Does the degradation of this compound vary between different soil types?

A8: Yes, studies show that this compound degrades faster in acidic soils compared to alkaline soils. For instance, it degrades faster in Wuhan acidic soil than in Baoding alkaline soil [, ].

Q9: How does temperature affect the degradation of this compound?

A9: The degradation rate of this compound increases with increasing temperature [, ].

Q10: Have there been studies on structural modifications of this compound and their impact on activity?

A10: While the provided papers do not delve into specific SAR studies for this compound, they highlight that the quinoxalinyloxyphenoxy propionic acid moiety is crucial for its herbicidal activity. Research on similar aryloxyphenoxypropionate (APP) herbicides suggests that modifications to the aromatic rings and the side chain can influence potency and selectivity [, ].

Q11: What is the primary metabolic pathway of this compound?

A11: The main metabolic pathway involves hydrolysis of the ethyl ester group to produce Quizalofop. Further metabolic transformations include ester bond cleavages, hydroxylations, and conjugation reactions [].

Q12: How is this compound typically formulated?

A12: this compound is commonly formulated as an emulsifiable concentrate (EC) for agricultural use. The EC formulation typically comprises the active ingredient, solvents, emulsifiers, and other additives to improve its handling, application, and efficacy [, , , , , ].

Q13: How is this compound metabolized in animals?

A13: Similar to plants, this compound is rapidly metabolized to Quizalofop-acid in animals, primarily in the liver. This metabolite is then further metabolized through processes like conjugation [, ].

Q14: Is there evidence of enantioselective metabolism of this compound?

A14: Yes, studies in rats show enantioselective metabolism of both this compound and its metabolite Quizalofop-acid. The (+)-enantiomers are preferentially metabolized and distributed in the body [, ].

Q15: How is this compound excreted?

A15: Following metabolism, Quizalofop-acid is primarily excreted through urine and feces in animals [].

Q16: How is the efficacy of this compound evaluated in field conditions?

A16: Field trials are conducted to assess the efficacy of this compound in controlling weed populations and its impact on crop yield. These trials involve comparing the performance of this compound treatments to various controls, including weedy checks, weed-free conditions, and alternative weed management practices [, , , , , , , , ].

Q17: Have there been reports of resistance to this compound?

A17: Yes, resistance to this compound and other APP herbicides has been reported in various weed species, including Johnsongrass (Sorghum halepense) [].

Q18: What is the mechanism of resistance to this compound in Johnsongrass?

A18: Research indicates that resistance in a Johnsongrass biotype is primarily attributed to the overproduction of the target enzyme, ACCase. This overproduction enables the resistant biotype to maintain sufficient ACCase activity even in the presence of the herbicide [].

Q19: What analytical methods are employed to detect and quantify this compound residues?

A20: Several analytical techniques are used, including Gas Chromatography (GC) [], High-Performance Liquid Chromatography (HPLC) [, , ], and Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS) [].

Q20: How are this compound residues extracted from different matrices like soil and plant tissues?

A21: Common extraction methods involve using solvents like acetonitrile. The extracts are then often purified using techniques like solid-phase extraction (SPE) before analysis [, , ].

Q21: What are the potential risks of this compound to aquatic organisms?

A23: While this compound is generally considered to have low toxicity to fish, studies on zebrafish (Brachydanio rerio) have shown that it can disrupt certain enzyme activities, such as ATPase, at higher concentrations [].

Q22: What are some alternative weed management practices that can be considered in place of or in conjunction with this compound?

A24: Integrated weed management strategies often involve a combination of cultural, mechanical, and chemical methods. Examples include crop rotation, hand weeding, mechanical cultivation, and the use of alternative herbicides with different modes of action [, , , , , ].

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